5-methyl-4-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one
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Description
The compound 5-methyl-4-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one is a derivative of pyrazole, a class of organic compounds with a five-membered ring containing two nitrogen atoms. The structure of this compound suggests it is a hydrazone derivative, which is characterized by the presence of a hydrazono group attached to a pyrazole ring. The morpholinylsulfonyl group indicates the presence of a sulfonyl functional group bonded to a morpholine ring, which is a heterocyclic amine.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves the reaction of hydrazonoyl halides with various nucleophiles. For instance, hydrazonoyl bromides can be used in the synthesis of pyrazole derivatives, as seen in the preparation of pyrrolidinopyrazolione, pyrazole, triazoline, thiadiazoline, and 5-arylazothiazole derivatives . The synthesis of the specific compound is not detailed in the provided papers, but it can be inferred that a similar approach involving hydrazonoyl intermediates could be employed.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be quite complex, with various substituents affecting the overall geometry and electronic distribution. For example, in the case of 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole, the S—O bond is nearly eclipsed with the aryl ring, indicating a specific spatial arrangement that could influence the reactivity of the molecule . This information can provide insight into the potential molecular structure of 5-methyl-4-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one, suggesting that the sulfonyl and hydrazono groups may also impart specific steric and electronic characteristics.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution. For instance, 3,5-dinitro-4-(phenylsulfonyl)pyrazole was involved in a nucleophilic substitution reaction with thiophenol, leading to the substitution of the phenylsulfonyl group . This indicates that the sulfonyl group in pyrazole derivatives can be reactive towards nucleophiles. The compound , with a morpholinylsulfonyl group, may similarly undergo nucleophilic substitution reactions, potentially with different regioselectivity due to the presence of the morpholine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their substituents. The presence of sulfonyl groups, as seen in the by-products from the preparation of acetone tosylhydrazone, can lead to the formation of hydrogen bonds, which can affect the compound's solubility and melting point . The hydrazono group can also impact the compound's stability and reactivity. While the specific physical and chemical properties of 5-methyl-4-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one are not detailed in the provided papers, it can be expected that this compound would exhibit properties consistent with other pyrazole derivatives containing similar functional groups.
Scientific Research Applications
Chemical Reactivity and Synthesis
- Research has demonstrated the involvement of similar compounds in nucleophilic substitution reactions, highlighting their potential as intermediates in the synthesis of more complex molecules. For instance, derivatives of pyrazole have been synthesized through reactions with thiophenol, p-bromophenol, and morpholine, showcasing regioselective substitution reactions that are crucial in organic synthesis (Vatsadze et al., 2012).
- The design of pyrazole derivatives based on celecoxib, aiming at studying their influence on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibition, reflects the compound's utility in medicinal chemistry and drug design (Charlier et al., 2004).
Pharmacological Applications
- Novel thiadiazoles and thiazoles incorporating the pyrazole moiety have been synthesized and evaluated as anticancer agents. Their preparation and pharmacological evaluation underscore the potential of these compounds in developing new therapeutics for cancer treatment (Gomha et al., 2014).
- The synthesis of novel pyrazole derivatives for antimicrobial evaluation, including anti-malarial activity, further indicates the broad spectrum of biological activities associated with these compounds. These studies provide a basis for the development of new antimicrobial and anti-malarial agents (Unnissa et al., 2015).
properties
IUPAC Name |
5-methyl-4-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S/c1-10-13(14(20)18-15-10)17-16-11-2-4-12(5-3-11)24(21,22)19-6-8-23-9-7-19/h2-5H,6-9H2,1H3,(H2,15,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIOYPFWOXKADX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one |
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